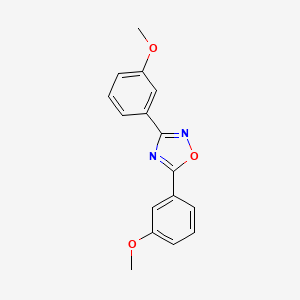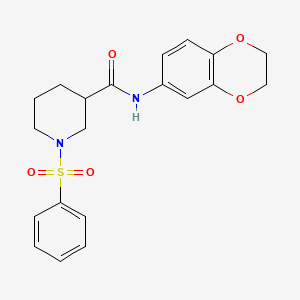
3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MOXD, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields, including materials science, pharmacology, and organic electronics. MOXD is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound has a molecular formula of C16H14N2O2 and a molecular weight of 266.3 g/mol.
Mecanismo De Acción
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. In cancer cells, 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In Alzheimer's disease, 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of acetylcholinesterase activity. 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole is also stable under various conditions, which makes it suitable for use in various applications. However, one limitation of 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole. In materials science, further studies can be conducted to optimize the properties of conjugated polymers that contain 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole as a building block, which can lead to the development of more efficient organic electronics. In pharmacology, further studies can be conducted to investigate the potential of 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole as an anticancer agent and as a treatment for Alzheimer's disease. Additionally, studies can be conducted to explore the potential of 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole as a scaffold for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In materials science, 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of conjugated polymers, which have shown promising properties for use in organic electronics, such as organic solar cells and light-emitting diodes. In pharmacology, 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-7-3-5-11(9-13)15-17-16(21-18-15)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPACHFJDJDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4388192.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388196.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)

![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4388229.png)
![5-({[4-(benzyloxy)phenyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388231.png)
![N-1,3-benzodioxol-5-yl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4388239.png)
![ethyl 2-{[2-(ethylthio)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388243.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4388246.png)

![N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4388268.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4388273.png)
